Telatinib - 332012-40-5

Telatinib

Catalog Number: EVT-283930
CAS Number: 332012-40-5
Molecular Formula: C20H16ClN5O3
Molecular Weight: 409.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Telatinib (BAY 57-9352) is a potent, orally available, small-molecule tyrosine kinase inhibitor. [] It acts as a multi-targeted inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFRs) -2 and -3, platelet-derived growth factor receptor beta (PDGFRβ), and c-Kit. [, , , ] In scientific research, Telatinib serves as a valuable tool for studying angiogenesis, tumor growth, and drug resistance mechanisms. [, , ] It acts as an antagonist of ATP-binding cassette (ABC) transporters, which play a role in multidrug resistance in cancer cells. [] This property makes it particularly relevant for investigating novel strategies to overcome chemoresistance in various cancers. []

17-Allylaminogeldanamycin (17-AAG)

Compound Description: 17-Allylaminogeldanamycin (17-AAG) is a benzoquinone ansamycin antibiotic and a potent inhibitor of heat shock protein 90 (Hsp90) []. It also exhibits antiangiogenic and antineoplastic activities [].

BAY 60-8246

Compound Description: BAY 60-8246 is the primary metabolite of telatinib [].

Relevance: As a metabolite of telatinib, BAY 60-8246 likely contributes to the overall pharmacological effects of the drug. A study investigating the combination of telatinib with docetaxel found that co-administration resulted in a slight to moderate decrease in the area under the curve (AUC) and maximum concentration (Cmax) of both telatinib and BAY 60-8246 []. This suggests a potential pharmacokinetic interaction between the two compounds.

Bevacizumab

Compound Description: Bevacizumab is a monoclonal antibody that specifically targets vascular endothelial growth factor A (VEGF-A), thereby inhibiting angiogenesis [, ].

Capecitabine

Compound Description: Capecitabine is an orally administered chemotherapy drug that is converted to 5-fluorouracil (5-FU) in the body, where it disrupts DNA and RNA synthesis in cancer cells [, ].

Relevance: Capecitabine, in combination with irinotecan, has been studied in phase I trials as a combination therapy with telatinib for advanced solid tumors [, ]. These studies aimed to assess the safety and tolerability of this combination regimen [, ]. Results indicated that the combination was manageable, but further investigation into potential cardiac toxicity was recommended [].

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug that induces cell death by forming crosslinks in DNA, disrupting DNA replication and transcription [, ].

Relevance: A phase II study (TEL0805) investigated the combination of telatinib with capecitabine and cisplatin as a first-line treatment for advanced gastric or gastroesophageal junction cancer [, ]. This combination demonstrated promising results, with a high objective response rate and manageable toxicity []. Furthermore, the study suggested a correlation between the reduction in soluble VEGFR2 levels, induced by telatinib, and improved clinical outcomes, highlighting a potential biomarker for treatment response [, ].

Docetaxel

Compound Description: Docetaxel is a chemotherapy drug that inhibits cell division by disrupting microtubule function, ultimately leading to cell death [, ].

Relevance: The combination of telatinib and docetaxel was investigated in a phase Ib study for patients with advanced solid tumors [, ]. This combination was generally well-tolerated and showed promising anti-tumor activity, with a 75% disease control rate []. The study also assessed the pharmacokinetic interactions between the two drugs, finding that co-administration did not significantly increase docetaxel exposure [].

Irinotecan

Compound Description: Irinotecan is a chemotherapy drug that inhibits topoisomerase I, an enzyme involved in DNA replication, leading to DNA damage and cell death [, ].

Relevance: Similar to capecitabine, irinotecan has been investigated in combination with telatinib for the treatment of advanced solid tumors [, ]. Phase I trials explored the safety and tolerability of combining irinotecan and capecitabine with telatinib, finding the regimen to be manageable but requiring further investigation into potential cardiac toxicity [].

Overview

Telatinib is a small molecule compound primarily recognized for its role as a targeted therapy in oncology. It is classified as a tyrosine kinase inhibitor, specifically targeting various receptor tyrosine kinases, including the vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptor alpha (PDGFRA), and c-Kit. This compound has shown promise in treating various solid tumors, particularly those exhibiting resistance to conventional chemotherapy.

Source

The development of Telatinib (also known by its code name BAY 57-9352) was spearheaded by Bayer AG. The compound has been investigated through multiple clinical trials, focusing on its safety, pharmacokinetics, and therapeutic efficacy against advanced solid tumors.

Classification
  • Type: Small molecule
  • Classification: Tyrosine kinase inhibitor
  • Targets: VEGFR-2, VEGFR-3, PDGFRA, c-Kit
Synthesis Analysis

The synthesis of Telatinib involves several complex organic chemistry techniques. While specific proprietary methods are not publicly detailed, the general approach includes:

  1. Building Blocks: The synthesis begins with the preparation of key intermediates that feature the necessary functional groups for subsequent reactions.
  2. Coupling Reactions: Various coupling reactions are employed to form the core structure of Telatinib, ensuring that the desired stereochemistry and functional groups are retained.
  3. Purification: After synthesis, purification techniques such as chromatography are utilized to isolate the final product from unreacted materials and by-products.

Technical details regarding specific reagents and conditions used in the synthesis are often proprietary but typically involve standard laboratory practices in organic synthesis.

Molecular Structure Analysis

The molecular structure of Telatinib can be represented as follows:

  • Chemical Formula: C19H20F3N3O3
  • Molecular Weight: 397.37 g/mol

Structure Data

The compound features a complex arrangement that includes:

  • A piperidine ring
  • A trifluoromethyl group
  • Multiple aromatic rings

This structural configuration is crucial for its binding affinity to target receptors.

Chemical Reactions Analysis

Telatinib undergoes various chemical reactions during its mechanism of action:

  1. Binding Reactions: Upon administration, Telatinib binds to the ATP-binding site of its target tyrosine kinases, inhibiting their activity.
  2. Phosphorylation Inhibition: The inhibition of phosphorylation events leads to decreased signaling through pathways critical for tumor growth and survival.
  3. Resistance Reversal: In studies, Telatinib has been shown to reverse multidrug resistance in cancer cells by inhibiting transport proteins like ABCG2 .

These reactions highlight Telatinib's role in modulating cellular signaling pathways involved in cancer progression.

Mechanism of Action

Telatinib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases involved in angiogenesis and tumor growth:

  1. Inhibition of Angiogenesis: By blocking VEGFR signaling, Telatinib prevents the formation of new blood vessels that tumors require for growth.
  2. Induction of Apoptosis: The compound also promotes apoptosis in cancer cells by disrupting survival signaling pathways.
  3. Impact on Tumor Microenvironment: Telatinib alters the tumor microenvironment by affecting cytokine signaling and immune cell infiltration .

Data from studies indicate that Telatinib significantly reduces tumor proliferation and induces cell death in various cancer models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water
  • Melting Point: Not explicitly stated but typically assessed during formulation development.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Stability Range: Generally stable within a pH range of 4 to 7.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and stability testing under various environmental conditions.

Applications

Telatinib has several scientific uses, particularly in oncology:

  1. Cancer Treatment: It is primarily used as a targeted therapy for patients with advanced solid tumors, especially those resistant to conventional therapies.
  2. Research Tool: In laboratory settings, Telatinib serves as a valuable tool for studying signaling pathways related to angiogenesis and tumor biology.
  3. Combination Therapy: Ongoing research is exploring its use in combination with other chemotherapeutic agents to enhance treatment efficacy .

Properties

CAS Number

332012-40-5

Product Name

Telatinib

IUPAC Name

4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide

Molecular Formula

C20H16ClN5O3

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25)

InChI Key

QFCXANHHBCGMAS-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4-(((4-((4-chlorphenyl)amino)furo(2,3-d)pyridazin-7-yl)oxy)methyl)-N-methylpyridine-2-carboxamide
BAY 57-9352
telatini

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.